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Compound of Interest

(2,2,2-Trifluoroethylamino)acetic
Compound Name: d
aci

Cat. No.: B12072061

Get Quote

Introduction & Structural Significance

(2,2,2-Trifluoroethylamino)acetic acid (

) represents a strategic isostere in medicinal chemistry. The introduction of the trifluoroethyl (

) group onto the glycine nitrogen significantly alters the physicochemical profile of the amino
acid:

» pKa Modulation: The strong electron-withdrawing effect of the

group (

) reduces the basicity of the secondary amine (pKa ~5.5-6.0) compared to
-ethylglycine (pKa ~10), enhancing metabolic stability against oxidative deamination.

o Lipophilicity: The
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moiety increases the
, facilitating membrane permeability.

e Conformation: The bulky

group restricts rotation around the

bond, favoring specific bioactive conformations.

Compound Identity

Property Detail

IUPAC Name -(2,2,2-Trifluoroethyl)glycine

CAS Number 303049-67-4 (HCI salt)

Molecular Formula

157.09 g/mol (Free acid); 193.55 g/mol (HCI

Molecular Weight
salt)

Appearance White crystalline solid (HCI salt)

Synthesis & Preparation Workflow

To ensure high purity for spectroscopic analysis, the compound is typically synthesized via the
alkylation of 2,2,2-trifluoroethylamine.

Experimental Protocol: Alkylation Route

Reaction:

o Alkylation: Dissolve 2,2,2-trifluoroethylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous
THF at 0°C. Dropwise add ethyl bromoacetate (1.0 eq). Stir at RT for 12h.

o Workup: Filter the ammonium salt precipitate. Concentrate the filtrate to obtain the
intermediate ester.

¢ Hydrolysis: Reflux the ester in 6N HCI for 4 hours.

© 2026 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12072061?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

« |solation: Evaporate the solvent to dryness. Recrystallize the residue from Ethanol/Et20 to
yield the hydrochloride salt.

Hydrolysis
(6N HCI, Reflux)

+ Ethyl Bromoacetate
+ TEA/THF
Alkylation

2,2,2-Trifluoroethylamine 0°C to RT, 12h p-| Ethyl N-(2,2,2-trfluoroethylglycinate Acid Hydrolvsis> N-(2,2,2-Trifluoroethyl)glycine HCI
(Starting Material) (Intermediate Ester) (Final Product)

Click to download full resolution via product page

Caption: Step-wise synthesis workflow from trifluoroethylamine to the target amino acid HCI
salt.

Spectroscopic Characterization

The following data represents the consensus values for the hydrochloride salt in Deuterium
Oxide (

) or Methanol-
(
).

A. Nuclear Magnetic Resonance (NMR)
The

group introduces characteristic splitting patterns due to Heteronuclear coupling (

and

H NMR Data (400 MHz,
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F NMR Data (376 MHz,

)

e -71.5 ppm: Triplet (

Hz).

o Note: The triplet arises from coupling to the adjacent methylene protons (

). If proton-decoupled, this signal appears as a singlet.

B. Infrared Spectroscopy (IR)

The IR spectrum (ATR/KBr) reveals the zwitterionic or cationic nature of the amino acid salt.
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Wavenumber (

Intensity Assignment Notes
)
Characteristic of
/ .
2400-3000 Broad, Strong amine salts (
stretch ) and carboxylic acids.
Carbonyl of the
1735-1750 Strong stretch carboxylic acid (-
COOQH).
Multiple bands;
1140-1200 Very Strong stretch diagnostic for trifluoro
group.
1580 Medium bend Amine deformation.

C. Mass Spectrometry (MS)

Analysis typically uses Electrospray lonization (ESI) in Positive Mode due to the basic nitrogen.
¢ lonization Mode: ESI (+)
e Molecular lon:

m/z

o Fragmentation Pattern (MS/MS of 158):
o m/z 158

140: Loss of
(Dehydration from acid).

o m/z 158

112: Loss of
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(Formic acid equivalent/decarboxylation).

o m/z 158

88: Loss of
(Rare in soft ionization, but seen in EI).

o m/z 158

69:

cation (High energy collision).

Parent lon [M+H]+
m/z 158

- H20 (18)+ HCOOH (46) High Energy CID

Fragment Fragment Trifluoromethyl Cation
[M+H - H2O]+ [M+H - COOH2]+ [CF3]+
m/z 140 m/z 112 m/z 69

Click to download full resolution via product page

Caption: Proposed ESI(+) fragmentation pathway for (2,2,2-Trifluoroethylamino)acetic acid.

Applications in Drug Discovery

This specific building block is utilized to synthesize Peptidomimetics. The
-trifluoroethyl group acts as a "bio-isostere" for

-methyl or

-ethyl groups but with vastly different electronic properties.

e Protease Resistance: The reduced nucleophilicity of the nitrogen prevents enzymatic
cleavage at the adjacent peptide bond.

e Tracer Development: The distinct
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NMR signal (-72 ppm) makes it an excellent probe for Fragment-Based Drug Discovery
(FBDD) using

NMR screening libraries.

References

e Jameson, B., & Glaser, R. (2013). Unnatural Lysines with Reduced Sidechain N-Basicity:
Synthesis of N-trifluoroethyl Substituted Lysine and Homologs.[1] National Science
Foundation / Missouri S&T.

o ChemicalBook. (2024). 2,2,2-Trifluoroethylamine hydrochloride Synthesis and Properties.
e Bide Pharm. (2024). Product Data: 2-[(2,2,2-Trifluoroethyl)amino]acetic acid hydrochloride.

e NIST Chemistry WebBook. (2024). Mass Spectrum of Trifluoroacetic acid derivatives.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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